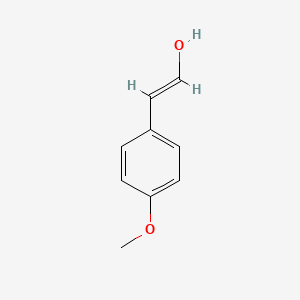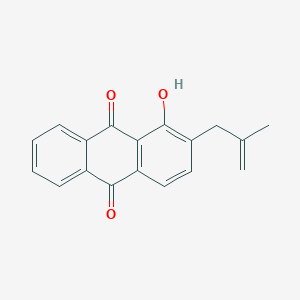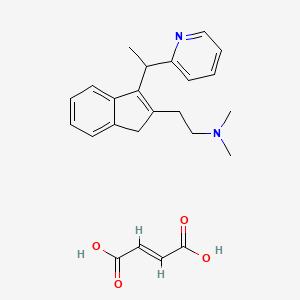
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde typically involves multiple steps, including aromatic amination, C-N coupling reactions, and formylation reactions. One common method involves the use of diphenylamine and 4-bromobenzonitrile, followed by a series of reactions involving strong coupling and condensation reagents . The reaction conditions often require low temperatures and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols.
科学研究应用
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism of action of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(Diphenylamino)benzaldehyde
- Phenol, 4-(phenylamino)-
- 4-(bis(4-(4-(diphenylamino)styryl)phenyl)amino)benzaldehyde
Uniqueness
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde stands out due to its complex structure, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability, such as in OLEDs and advanced materials .
属性
CAS 编号 |
142030-94-2 |
|---|---|
分子式 |
C37H28N2O2 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
4-(N-[4-[4-(N-phenylanilino)phenoxy]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C37H28N2O2/c40-28-29-16-18-33(19-17-29)39(32-14-8-3-9-15-32)35-22-26-37(27-23-35)41-36-24-20-34(21-25-36)38(30-10-4-1-5-11-30)31-12-6-2-7-13-31/h1-28H |
InChI 键 |
FVXMACNMFDHICS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

